molecular formula C7H10N2OS B7784625 5,6-dimethyl-2-methylsulfanyl-1H-pyrimidin-4-one

5,6-dimethyl-2-methylsulfanyl-1H-pyrimidin-4-one

Cat. No.: B7784625
M. Wt: 170.23 g/mol
InChI Key: ZLKSFIQDRGDZCG-UHFFFAOYSA-N
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Description

Cyclodextrin . Cyclodextrins are cyclic oligosaccharides consisting of glucose units linked by alpha-1,4 glycosidic bonds. They are produced from starch by enzymatic conversion and are known for their ability to form inclusion complexes with various molecules, enhancing the solubility and stability of these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclodextrins are synthesized through the enzymatic degradation of starch by the enzyme cyclodextrin glycosyltransferase. The process involves the conversion of starch into a mixture of alpha, beta, and gamma cyclodextrins. The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods

In industrial settings, cyclodextrins are produced using large-scale fermentation processes. The starch substrate is subjected to enzymatic treatment in bioreactors, followed by purification steps to isolate the desired cyclodextrin. The purification process often involves techniques such as crystallization, filtration, and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Cyclodextrins undergo various chemical reactions, including:

    Oxidation: Cyclodextrins can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.

    Reduction: Reduction reactions can modify the hydroxyl groups on the glucose units.

    Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as alkyl or acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include modified cyclodextrins with enhanced properties, such as increased solubility or altered inclusion capabilities.

Scientific Research Applications

Cyclodextrins have a wide range of scientific research applications:

    Chemistry: Cyclodextrins are used as molecular hosts in supramolecular chemistry to form inclusion complexes with guest molecules.

    Biology: They are employed in drug delivery systems to enhance the solubility and bioavailability of pharmaceutical compounds.

    Medicine: Cyclodextrins are used in formulations to improve the stability and efficacy of drugs.

    Industry: In the food industry, cyclodextrins are used to encapsulate flavors and fragrances, improving their stability and controlled release.

Mechanism of Action

Cyclodextrins exert their effects through the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin molecule accommodates the guest molecule, while the hydrophilic outer surface interacts with the surrounding environment. This inclusion complex formation enhances the solubility, stability, and bioavailability of the guest molecule. The molecular targets and pathways involved depend on the specific guest molecule being encapsulated.

Comparison with Similar Compounds

Cyclodextrins are unique compared to other cyclic oligosaccharides due to their ability to form stable inclusion complexes. Similar compounds include:

    Alpha-Cyclodextrin: Consists of six glucose units.

    Beta-Cyclodextrin: Consists of seven glucose units.

    Gamma-Cyclodextrin: Consists of eight glucose units.

Cyclodextrins are distinguished by their varying cavity sizes, which allow them to accommodate different guest molecules. This versatility makes them valuable in a wide range of applications.

Properties

IUPAC Name

5,6-dimethyl-2-methylsulfanyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2OS/c1-4-5(2)8-7(11-3)9-6(4)10/h1-3H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKSFIQDRGDZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=NC1=O)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=NC1=O)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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